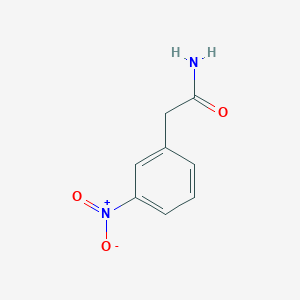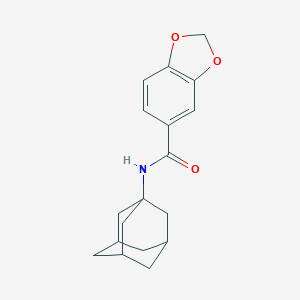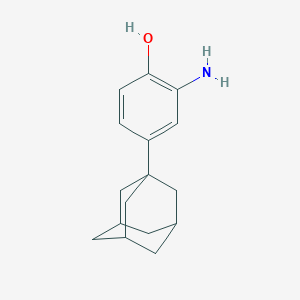
2-(3-Nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)acetamide is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is soluble in water and alcohol. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)acetamide involves the hydrolysis of the amide bond by the action of amidases and esterases. This reaction leads to the formation of 3-nitroaniline and acetic acid. The rate of this reaction is dependent on various factors such as enzyme concentration, pH, and temperature.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it is essential to handle this compound with care as it may cause skin irritation and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Nitrophenyl)acetamide in lab experiments include its high solubility, stability, and ease of detection. It is also a cost-effective substrate that can be used in high-throughput screening assays. However, the limitations of using this compound include its limited use in vivo and its dependence on enzyme activity.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Nitrophenyl)acetamide in scientific research. One potential application is in the development of novel enzyme inhibitors for the treatment of various diseases. Another potential direction is in the synthesis of new bioactive compounds with antibacterial and antifungal properties. Additionally, further studies are needed to explore the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research. Its unique properties and potential applications make it a versatile substrate for various assays and experiments. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. It is essential to continue exploring the potential uses of this compound in various fields to advance scientific knowledge and improve human health.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)acetamide has been extensively used in scientific research for various applications. It is commonly used as a substrate for the detection and quantification of amidases and esterases. It is also used as a model substrate for the study of Michaelis-Menten kinetics and enzyme inhibition. Moreover, it has been used in the synthesis of various bioactive compounds, including antibacterial and antifungal agents.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2,(H2,9,11) |
InChI-Schlüssel |
ATDMUOUARWAVEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)

